molecular formula C30H46O3 B12300577 (20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid

(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid

Cat. No.: B12300577
M. Wt: 454.7 g/mol
InChI Key: GPQBTLJRTQXVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of Randialic acid B involves synthetic routes that typically include the use of organic solvents and specific reaction conditions. One method involves dissolving the compound in dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring the purity and stability of the compound.

Chemical Reactions Analysis

Randialic acid B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Randialic acid B has a wide range of scientific research applications:

Comparison with Similar Compounds

Randialic acid B can be compared with other triterpenoid compounds, such as tomentosolic acid. Both compounds block formyl peptide receptor 1 and have shown potential in reducing inflammation . Randialic acid B is unique in its specific inhibition of reactive oxygen species production and elastase release in human neutrophils .

Similar compounds include:

  • Tomentosolic acid
  • Other triterpenoid compounds with similar biological activities

Randialic acid B stands out due to its specific mechanism of action and its potential therapeutic applications in inflammatory conditions.

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18,21-23,31H,9-17H2,1-7H3,(H,32,33)

InChI Key

GPQBTLJRTQXVOM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2=C1C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.